molecular formula C15H21ClN2O2 B13369573 N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide

N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide

Cat. No.: B13369573
M. Wt: 296.79 g/mol
InChI Key: RXWBNSJUILKOBR-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a sec-butyl group, a chloro substituent, and an isobutyrylamino group attached to a benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with sec-butylamine to form the corresponding amide. This intermediate is then reduced to the amine, followed by acylation with isobutyryl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance yield and efficiency. The use of flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(sec-butyl)-2-chloro-5-(isobutyrylamino)benzamide is unique due to the presence of both the chloro and isobutyrylamino groups, which confer distinct chemical properties and biological activities. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

N-butan-2-yl-2-chloro-5-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C15H21ClN2O2/c1-5-10(4)17-15(20)12-8-11(6-7-13(12)16)18-14(19)9(2)3/h6-10H,5H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

RXWBNSJUILKOBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(C)C)Cl

Origin of Product

United States

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